N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives have been found to be effective antimicrobial agents . They are known to interact with various targets in microbial cells, disrupting essential biological processes and leading to the death of the microbes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that disrupts essential biological processes . For instance, some benzofuran derivatives have been found to inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways in microbial cells . For instance, they can inhibit the synthesis of essential proteins, disrupt DNA replication, or interfere with cell wall synthesis . The disruption of these pathways can lead to the death of the microbial cells .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the drug reaches its target, how long it stays in the body, and how quickly it is eliminated .
Result of Action
Based on the known effects of benzofuran derivatives, it can be inferred that the compound may have antimicrobial effects . By disrupting essential biological processes in microbial cells, the compound may lead to the death of the microbes .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect how a drug interacts with its target and how quickly it is metabolized and excreted . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-amine, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like dichloromethane, under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but contains a bromine atom instead of a chlorine atom.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring and shows significant antibacterial properties.
Uniqueness
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is unique due to its specific combination of benzofuran and furan rings, which contribute to its distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVAVVOSYDDJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164214 | |
Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-66-4 | |
Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923216-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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